(Heptane-1,7-diyl)bis(diphenylphosphane)
Description
Properties
CAS No. |
64730-63-8 |
|---|---|
Molecular Formula |
C31H34P2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-diphenylphosphanylheptyl(diphenyl)phosphane |
InChI |
InChI=1S/C31H34P2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChI Key |
MVWPQXNRKPOFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves a three-step sequence starting with metallic lithium and triphenylphosphine (PPh₃). In anhydrous tetrahydrofuran (THF), lithium reacts with PPh₃ at 0–5°C to form lithium diphenylphosphide (LiPPh₂), a highly nucleophilic intermediate. This intermediate is then quenched with water to generate diphenylphosphine (HPPh₂), which undergoes deprotonation in the presence of alkaline reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting diphenylphosphide anion (PPh₂⁻) reacts with 1,7-dichloroheptane in a nucleophilic substitution (SN2) reaction, yielding the target compound.
Key Reaction Steps:
Optimization and Challenges
-
Solvent Choice: THF is preferred due to its ability to stabilize reactive intermediates, though diglyme has been used to enhance reaction rates.
-
Temperature Control: Maintaining temperatures below 10°C during lithium reaction prevents side reactions such as P–C bond cleavage.
-
Yield: Typical yields range from 68% to 82%, with purity exceeding 95% after recrystallization from ethanol.
Table 1: Alkaline-Mediated Synthesis Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C (Step 1) | 68–82 | 95–99 |
| Solvent | THF | — | — |
| Alkaline Reagent | NaH or KOtBu | — | — |
| Reaction Time | 12–24 h (Step 4) | — | — |
Dichloroheptane Intermediate Route
Precursor Synthesis
1,7-Dichloroheptane (Cl(CH₂)₇Cl) serves as a critical precursor. It is synthesized via chlorination of 1,7-heptanediol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, treatment of 1,7-heptanediol with SOCl₂ in dichloromethane at reflux for 6 hours achieves 92% conversion to 1,7-dichloroheptane.
Ligand Assembly
The dichloroheptane is reacted with two equivalents of diphenylphosphine (HPPh₂) under alkaline conditions. Using NaH as the base in THF at 60°C for 48 hours affords the ligand in 75% yield. Excess HPPh₂ (2.2 equiv) ensures complete substitution of chloride.
Critical Considerations:
-
Purity of HPPh₂: Must be >98% to avoid byproducts from oxidized phosphine species.
-
Side Reactions: Competing elimination to form 1-heptene can occur at temperatures >70°C.
Phosphine Oxide Reduction Method
Reductive Coupling Strategy
This approach leverages air-stable phosphine oxides as intermediates. Bis(3,5-dimethylphenyl)phosphine oxide is treated with a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) to generate the corresponding phosphine, which subsequently reacts with 1,7-dichloroheptane. For instance, LiAlH₄ reduction in diethyl ether at 0°C followed by coupling with dichloroheptane at 50°C yields the ligand in 70% efficiency.
Advantages Over Direct Methods
-
Handling Stability: Phosphine oxides are less sensitive to air and moisture, simplifying storage and handling.
-
Functional Group Tolerance: Tolerates electron-withdrawing substituents on aryl groups, enabling ligand customization.
Table 2: Reduction Agents and Performance
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Diethyl ether | 0→50 | 70 |
| BH₃·THF | THF | 25 | 65 |
| DIBAL-H | Toluene | -30→25 | 60 |
Radical Difunctionalization Approach
Mechanistic Basis
A novel method inspired by radical chemistry involves the homolytic cleavage of diphosphines (e.g., Ph₂P–PPh₂) under UV irradiation in the presence of ethylene gas. Computational studies using the UωB97X-D/Def2-SV(P) method predict that radical intermediates generated from Ph₂P–PPh₂ can insert into ethylene, forming longer-chain diphosphines. While this approach is demonstrated for 1,2-bis(diphenylphosphino)ethane (DPPE), extrapolation to heptane-diyl derivatives requires longer reaction times and higher ethylene pressures.
Experimental Feasibility
-
Challenges: Scalability and controlling chain length specificity remain unresolved.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkaline-Mediated | 68–82 | 95–99 | High | Moderate |
| Dichloroheptane Route | 70–75 | 90–95 | High | Low |
| Phosphine Oxide Reduction | 60–70 | 85–90 | Moderate | High |
| Radical Difunctionalization | 75 | 80–85 | Low | Very High |
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,7-heptanediylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction converts the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert phosphine oxides back to phosphines.
Substitution: Phosphines can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and reducing agents like silanes . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. The specific products depend on the reagents and conditions used.
Scientific Research Applications
Phosphine, 1,7-heptanediylbis[diphenyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine, 1,7-heptanediylbis[diphenyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes . This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Comparison with Similar Bisphosphine Compounds
Structural and Chemical Properties
The table below compares key attributes of (Heptane-1,7-diyl)bis(diphenylphosphane) with structurally related bisphosphines:
Key Observations:
- Chain Length and Flexibility : The heptane bridge in (Heptane-1,7-diyl)bis(diphenylphosphane) offers greater flexibility compared to propane (3 carbons) or ethylene (rigid C=C) bridges. This flexibility allows for variable bite angles in metal complexes, which can stabilize larger metal centers or enable dynamic coordination environments .
- Electronic Effects : Diphenylphosphine groups in all compounds donate electron density to metal centers. However, the longer alkyl chain in the heptane derivative may slightly reduce electron-donating capacity compared to shorter-chain analogs due to increased steric bulk .
- Comparison with Non-Phosphine Analogs: CB7CB (a liquid crystal) shares the heptane bridge but replaces phosphines with cyanobiphenyl groups. This highlights the role of the heptane chain in enabling molecular self-assembly, though in (Heptane-1,7-diyl)bis(diphenylphosphane), the focus is on coordination rather than mesophase formation .
Biological Activity
(Heptane-1,7-diyl)bis(diphenylphosphane) is an organophosphorus compound notable for its dual diphenylphosphane groups linked by a heptane chain. This structure not only confers unique chemical properties but also suggests potential biological activities, particularly in medicinal chemistry and catalysis. The compound's molecular formula is C₃₁H₃₄P₂, and its synthesis typically involves standard phosphine chemistry methods. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of (Heptane-1,7-diyl)bis(diphenylphosphane) can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 64730-63-8 |
| Molecular Formula | C₃₁H₃₄P₂ |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 7-diphenylphosphanylheptyl(diphenyl)phosphane |
| Canonical SMILES | C1=CC=C(C=C1)P(CCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
The biological activity of (Heptane-1,7-diyl)bis(diphenylphosphane) is primarily attributed to its ability to act as a ligand in coordination with metal centers. This property enhances its reactivity in catalytic processes, potentially leading to various biological interactions:
- Coordination Chemistry : The phosphorus atoms in the phosphine groups can coordinate with transition metals, forming complexes that may exhibit biological activity.
- Catalytic Activity : As a ligand, it can facilitate reactions that are relevant in drug metabolism and synthesis.
Anticancer Activity
Recent studies have highlighted the potential of phosphine compounds in anticancer therapies. Research indicates that certain phosphines can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Phosphines may interfere with cell cycle progression, leading to increased apoptosis rates in tumor cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phosphines can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Antimicrobial Properties
Phosphine derivatives have shown promise as antimicrobial agents. Their ability to disrupt microbial membranes or inhibit essential enzymes makes them candidates for further investigation:
- Mechanism of Action : The interaction with microbial membranes may lead to increased permeability and cell lysis.
- Research Findings : In vitro studies demonstrate effective inhibition of bacterial growth at varying concentrations.
Study 1: Anticancer Activity
A study conducted on the effects of (Heptane-1,7-diyl)bis(diphenylphosphane) on breast cancer cell lines showed significant cytotoxicity. The compound was tested against MCF-7 cells with the following results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The results indicate a dose-dependent response, suggesting that higher concentrations lead to greater cell death.
Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of phosphine compounds, (Heptane-1,7-diyl)bis(diphenylphosphane) was tested against Staphylococcus aureus:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0 | 0 |
| 50 | 10 |
| 100 | 15 |
| 200 | 20 |
The compound demonstrated significant antimicrobial activity at higher concentrations, indicating its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Heptane-1,7-diyl)bis(diphenylphosphane), and how can purity be optimized?
- Methodology : The ligand is typically synthesized via nucleophilic substitution between diphenylphosphine and a heptane-1,7-diyl dihalide (e.g., 1,7-dibromoheptane) in the presence of a strong base (e.g., NaH or KOtBu). The reaction proceeds under inert atmosphere (N₂/Ar) to prevent oxidation of the phosphine groups. Purification involves column chromatography (silica gel, non-polar solvents) followed by recrystallization from ethanol or toluene. Purity (>95%) is confirmed by ³¹P NMR to detect residual unreacted phosphine or oxidized byproducts (e.g., phosphine oxides) .
Q. How can the structure and coordination behavior of this ligand be characterized experimentally?
- Methodology :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for confirming ligand structure. For example, ³¹P NMR typically shows a singlet for symmetric phosphine groups (δ ~ -15 to -20 ppm), while asymmetry or metal coordination shifts the signal .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles, particularly the P–P distance (expected ~4–5 Å for a heptane spacer) and torsion angles in the alkyl chain.
- ESI-MS : Electrospray ionization mass spectrometry verifies metal-ligand stoichiometry in complexes.
Q. What are the common applications of this ligand in coordination chemistry?
- Methodology : The ligand’s flexible heptane spacer allows for diverse coordination modes:
- Bridging Ligand : Forms dinuclear complexes with transition metals (e.g., Pd, Pt, Ru), enabling studies on metal-metal interactions .
- Catalytic Precursors : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing low-coordinate metal centers. Optimize catalytic activity by varying metal precursors (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent systems (e.g., toluene/water biphasic mixtures) .
Advanced Research Questions
Q. How does the heptane spacer length influence catalytic efficiency compared to shorter-chain analogues (e.g., dppe or dppp)?
- Methodology :
- Comparative Kinetics : Perform kinetic studies (e.g., in Heck reactions) using ligands with varying chain lengths. Monitor turnover frequency (TOF) and activation energy (Eyring plots).
- Structural Analysis : X-ray data reveal that longer chains (e.g., heptane) increase metal-metal distances, potentially reducing electronic communication but enhancing steric flexibility. Contrast with dppe (ethane spacer), which favors rigid, chelating geometries .
- DFT Calculations : Model electronic effects (e.g., HOMO-LUMO gaps) to correlate spacer length with catalytic activity .
Q. How can conflicting data on ligand oxidation stability be resolved?
- Methodology :
- Controlled Oxidation Experiments : Expose the ligand to air or H₂O₂ and monitor degradation via ³¹P NMR. Compare stability with electron-rich analogues (e.g., PCy₃) .
- Electrochemical Analysis : Cyclic voltammetry identifies oxidation potentials. Higher potentials indicate greater resistance to oxidation.
- Crystallographic Validation : Structural data can confirm whether oxidation byproducts (e.g., phosphine oxides) form during catalysis, impacting reaction reproducibility .
Q. What strategies can address low yields in heterobimetallic complex synthesis using this ligand?
- Methodology :
- Stepwise Metalation : Sequentially add metals (e.g., Pd followed by Ni) to avoid competitive binding. Monitor intermediates using in situ ³¹P NMR.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
- Template Effects : Pre-organize the ligand with a labile metal (e.g., Ag⁺) to facilitate second metal incorporation, followed by transmetallation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
